molecular formula C12H9BrFNO B11924468 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine

Cat. No.: B11924468
M. Wt: 282.11 g/mol
InChI Key: QYUZFKSNGMMCBW-UHFFFAOYSA-N
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Description

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position and a 3-fluorobenzyl group attached via an oxygen atom to the 5-position of a pyridine ring. It is used primarily in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Coupling Reactions: Reagents include boronic acids or boronate esters, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst . The molecular targets and pathways involved in its biological activity are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is unique due to the presence of both a bromine atom and a 3-fluorobenzyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

3-bromo-5-[(3-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2

InChI Key

QYUZFKSNGMMCBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br

Origin of Product

United States

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